Cas no 103782-08-7 (Allosamidin)

Allosamidin is a pseudotrisaccharide natural product that acts as a potent and selective inhibitor of chitinases, particularly family 18 chitinases. It competitively binds to the active site of these enzymes, mimicking the chitin substrate transition state. This property makes it a valuable tool for studying chitinase function in biological systems, including insect molting, fungal cell wall remodeling, and parasitic infections. Allosamidin exhibits high specificity and stability, enabling precise mechanistic investigations. Its structural similarity to chitooligosaccharides allows researchers to explore enzyme-substrate interactions and inhibition kinetics. The compound is widely used in biochemical and pharmacological research to elucidate chitinase-related pathways and potential therapeutic targets.
Allosamidin structure
Allosamidin structure
商品名:Allosamidin
CAS番号:103782-08-7
MF:C25H42N4O14
メガワット:622.61938
CID:215496
PubChem ID:119339

Allosamidin 化学的及び物理的性質

名前と識別子

    • b-D-Allopyranoside,(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5-yl2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-b-D-allopyranosyl]-2-deoxy-
    • ALLOSAMIDIN
    • b-D-Allopyranoside,(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydr...
    • b-D-Allopyranoside,(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5
    • (3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5-yl 2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-allopyranosyl]-2-deoxy-β-D-allopyranoside
    • (3aR,4R,5R,6S,6aS)-2-dimethylamino-4,5,6,6a-tetrahydro-4-hydroxy-6-hydroxymethyl-3aH-cyclopenta[d][1,3]oxazol-5-yl 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-allopyranosyl)-2-deoxy-β-D-allopyranoside
    • .beta.-D-Allopyranoside, (3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5-yl 2-(acetylamino)-4-O-2-(acetylamino)-2-deoxy-.beta.-D-allopyranosyl-2-deoxy-
    • HY-120827
    • CHEMBL1230997
    • DB04628
    • N-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide
    • 5UDJ46528K
    • AKOS040747793
    • CS-0079267
    • ALLOSAMIDIN [ISO]
    • 1,2-Dideoxy-2'-dimethylamino-alpha-D-glucopyranoso-[2,1-d]-DELTA2'-thiazoline
    • W-200706
    • N-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • beta-D-Allopyranoside, 2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5-yl 2-(acetylamino)-4-O-(2-(acetylamino)-2-deoxy-beta-D-allopyranosyl)-2-deoxy-, (3aalpha,4beta,5beta,6alpha,6aalpha)-
    • .BETA.-D-ALLOPYRANOSIDE, (3AR,4R,5R,6S,6AS)-2-(DIMETHYLAMINO)-3A,5,6,6A-TETRAHYDRO-4-HYDROXY-6-(HYDROXYMETHYL)-4H-CYCLOPENTOXAZOL-5-YL 2-(ACETYLAMINO)-4-O-(2-(ACETYLAMINO)-2-DEOXY-.BETA.-D-ALLOPYRANOSYL)-2-DEOXY-
    • {(3aR,4R,5R,6S,6aS)-2-(Dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl}-2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-beta-D-allopyranosyl]-2-deoxy-beta-D-allopyranoside
    • Q27095365
    • (3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl 2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-beta-D-allopyranosyl]-2-deoxy-beta-D-allopyranoside
    • C05346
    • UNII-5UDJ46528K
    • (-)-ALLOSAMIDIN
    • NS00072735
    • (3AR,4R,5R,6S,6AS)-2-(DIMETHYLAMINO)-3A,5,6,6A-TETRAHYDRO-4-HYDROXY-6-(HYDROXYMETHYL)-4H-CYCLOPENTOXAZOL-5-YL 2-(ACETYLAMINO)-4-O-(2-(ACETYLAMINO)-2-DEOXY-.BETA.-D-ALLOPYRANOSYL)-2-DEOXY-.BETA.-D-ALLOPYRANOSIDE
    • 103782-08-7
    • Allosamidine
    • SCHEMBL118668
    • DTXSID90883122
    • (-)-ALLOSAMIDINE
    • A82516
    • BDBM50331851
    • A-82516
    • A 82516
    • Allosamidin
    • インチ: InChI=1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34)/t10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20-,21+,22+,23-,24-/m0/s1
    • InChIKey: MDWNFWDBQGOKNZ-XYUDZHFQSA-N
    • ほほえんだ: CC(N[C@@H]1[C@H](O)[C@H](O)[C@@H](CO)O[C@H]1O[C@@H]1[C@@H](CO)O[C@@H](O[C@H]2[C@H](O)[C@H]3N=C(O[C@H]3[C@@H]2CO)N(C)C)[C@H](NC(=O)C)[C@@H]1O)=O

計算された属性

  • せいみつぶんしりょう: 622.27000
  • どういたいしつりょう: 622.26975203g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 15
  • 重原子数: 43
  • 回転可能化学結合数: 10
  • 複雑さ: 1020
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 15
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -5.7
  • トポロジー分子極性表面積: 262Ų

じっけんとくせい

  • PSA: 261.56000
  • LogP: -5.83130

Allosamidin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A547900-25mg
Allosamidin
103782-08-7
25mg
$ 55000.00 2023-09-09
TRC
A547900-10mg
Allosamidin
103782-08-7
10mg
$ 78535.00 2023-04-19

Allosamidin 関連文献

Allosamidinに関する追加情報

Allosamidin: A Comprehensive Overview

Allosamidin (CAS No. 103782-08-7) is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, classified under the broader category of organic compounds, has been extensively studied for its role in various biological and chemical processes. Recent advancements in research have shed light on its mechanisms of action, making it a subject of interest for both academic and industrial sectors.

The CAS No. 103782-08-7 designation uniquely identifies Allosamidin within the chemical database, ensuring clarity and precision in scientific communication. This identifier is crucial for researchers and manufacturers who rely on standardized nomenclature to reference compounds accurately. The compound's structure, which includes a complex arrangement of functional groups, contributes to its versatile properties and reactivity.

Recent studies have explored the biological activity of Allosamidin, particularly its potential as a bioactive agent in pharmacological applications. Researchers have identified that Allosamidin exhibits significant antioxidant properties, which could be harnessed in the development of novel therapeutic agents. These findings are particularly promising in the context of oxidative stress-related diseases, where antioxidants play a critical role in mitigating cellular damage.

In addition to its biological implications, Allosamidin has also been investigated for its role in chemical synthesis and catalysis. Its ability to act as a catalyst in certain organic reactions has opened new avenues for green chemistry practices, emphasizing sustainability and efficiency in industrial processes. This dual functionality underscores the compound's versatility and positions it as a valuable tool in both medicinal and industrial chemistry.

The synthesis of Allosamidin involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have improved the scalability of this process, making it more feasible for large-scale production. This is particularly important as demand for the compound grows across various industries.

From an environmental perspective, understanding the degradation pathways of Allosamidin is essential for assessing its ecological impact. Studies have shown that the compound undergoes rapid biodegradation under specific conditions, reducing its persistence in the environment. This characteristic aligns with global efforts to develop eco-friendly chemicals that minimize ecological disruption.

In conclusion, Allosamidin (CAS No. 103782-08-7) is a multifaceted compound with significant potential across diverse fields. Its unique properties, coupled with recent research breakthroughs, highlight its importance as a subject of ongoing investigation. As scientific understanding of this compound continues to evolve, so too will its applications, contributing to advancements in medicine, industry, and environmental science.

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